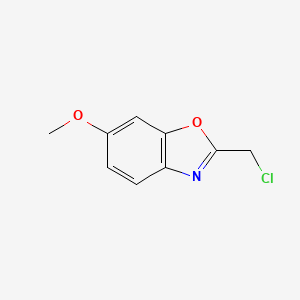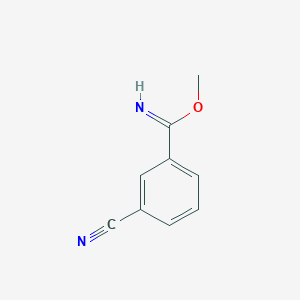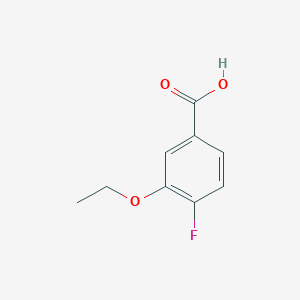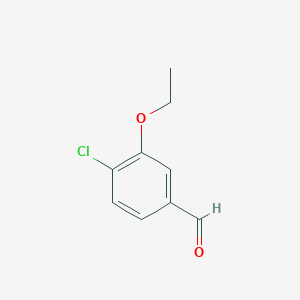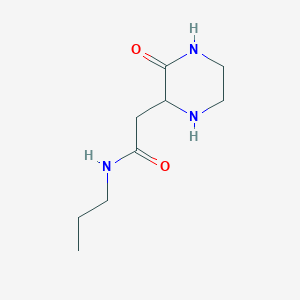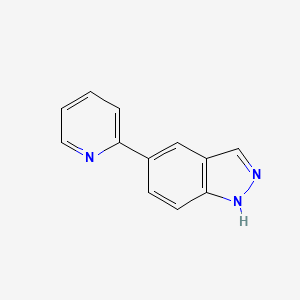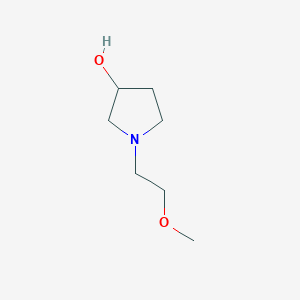
1-(2-Methoxyethyl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(2-Methoxyethyl)pyrrolidin-3-ol is a compound that is used in organic synthesis . It is a clear colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular formula of 1-(2-Methoxyethyl)pyrrolidin-3-ol is C7H15NO2 . Its InChI code is 1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
1-(2-Methoxyethyl)pyrrolidin-3-ol is a clear colorless to pale yellow liquid . Its molecular weight is 145.2 .Applications De Recherche Scientifique
Synthesis and Catalysis
- 1-(2-Methoxyethyl)pyrrolidin-3-ol has been utilized in the synthesis of various bioactive molecules. For instance, its derivative (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was synthesized via asymmetric 1,3-dipolar cycloaddition reaction, useful for synthesizing bioactive compounds (Kotian et al., 2005).
- It also plays a role in organocatalysis. For example, a derivative was used as an effective catalyst in asymmetric Michael addition, indicating its utility in enhancing reaction selectivity (Cui Yan-fang, 2008).
Pharmaceutical Research
- In pharmaceutical research, derivatives of 1-(2-Methoxyethyl)pyrrolidin-3-ol have been investigated for their potential anti-inflammatory and analgesic properties. Some compounds showed promising results, with reduced ulcerogenic effects compared to existing drugs (Ikuta et al., 1987).
- Its derivatives have also been tested for antiarrhythmic and antihypertensive effects, suggesting potential uses in cardiovascular therapies (Malawska et al., 2002).
Molecular Studies and Material Science
- The compound's derivatives have been studied for their structural and conformational properties, such as in the synthesis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. Such studies are crucial for understanding molecular interactions and stability (Mohammat et al., 2008).
- Additionally, derivatives of 1-(2-Methoxyethyl)pyrrolidin-3-ol have been incorporated into oligodeoxynucleotides for research in DNA duplex stability and structure, indicating its application in molecular biology and genetics (Filichev & Pedersen, 2003).
Chemical Synthesis and Industrial Applications
- It has been used in the synthesis of novel pyrrolidin-2-one and pyrrolidine derivatives with potential applications in various industries like dyes or agrochemicals (Żmigrodzka et al., 2022).
- The compound's derivatives are also significant in synthesizing new medicinal molecules with improved biological activity, highlighting its role in creating novel pharmaceuticals (Rubtsova et al., 2020).
Environmental Sustainability
- Its derivatives have been synthesized in environmentally sustainable ways, such as using ultrasound in aqueous media, demonstrating its role in green chemistry (Franco et al., 2012).
Safety And Hazards
The safety information for 1-(2-Methoxyethyl)pyrrolidin-3-ol indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCISEVTZIPVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)pyrrolidin-3-ol | |
CAS RN |
1275134-54-7 | |
| Record name | 1-(2-methoxyethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




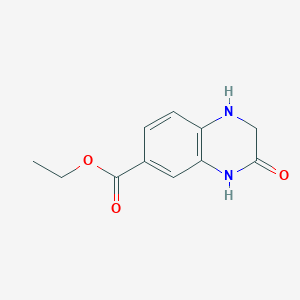
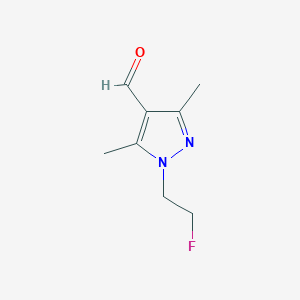
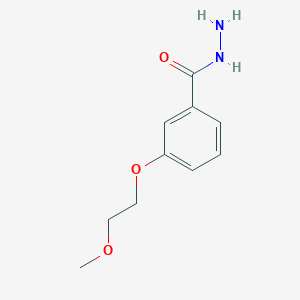
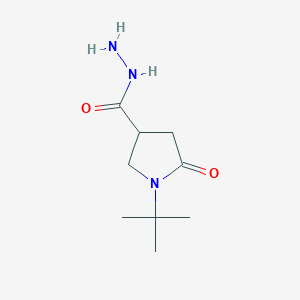
![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)

